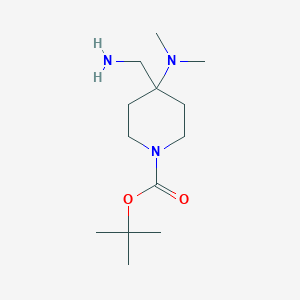
Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylamino group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable aminating agent.
Attachment of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.
Incorporation of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with new substituents attached to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Aminomethyl Compounds: Compounds with aminomethyl groups attached to different ring systems.
Dimethylamino Compounds: Compounds with dimethylamino groups attached to various molecular frameworks.
Uniqueness: Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C13H27N3O2 |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-10,14H2,1-5H3 |
InChI-Schlüssel |
JNIZKFQAZWLNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
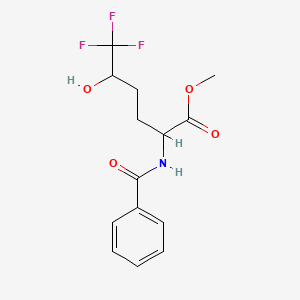
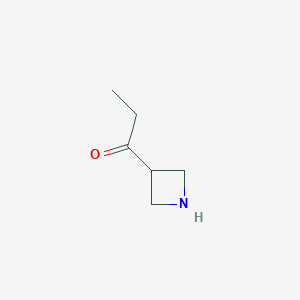
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
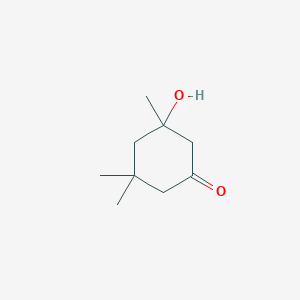
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
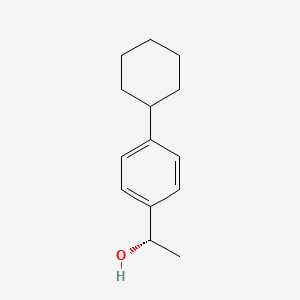
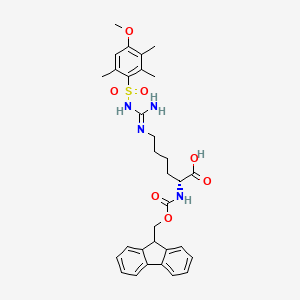
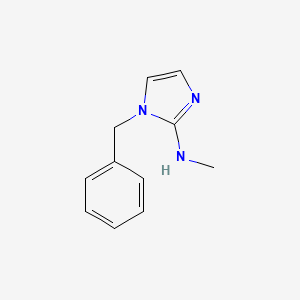
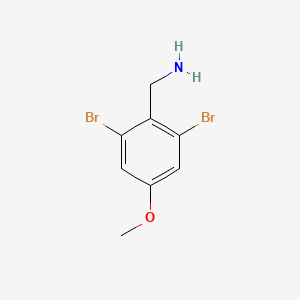
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)
